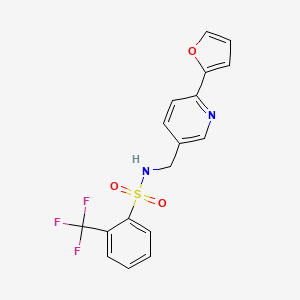

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is systematically named according to IUPAC rules as N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide. This nomenclature reflects its structural hierarchy:

- Parent hydrocarbon : Benzenesulfonamide, where the sulfonamide group (-SO₂NH₂) is attached to a benzene ring.

- Substituents :

- A trifluoromethyl (-CF₃) group at the 2-position of the benzene ring.

- An N-linked methyl group attached to a pyridine ring substituted at the 3-position.

- The pyridine ring bears a furan-2-yl group at its 6-position.

Isomeric considerations arise primarily from positional variations in the heterocyclic substituents. For instance, alternative substitution patterns on the pyridine ring (e.g., 5-(furan-2-yl)pyridin-2-yl) would constitute structural isomers. The compound lacks stereogenic centers due to the planar geometry of the aromatic systems and the absence of tetrahedral chiral centers in the methylene bridge (-CH₂-).

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₃F₃N₂O₃S was determined via high-resolution mass spectrometry and elemental analysis. The formula breakdown and weight calculations are summarized below:

| Component | Quantity | Atomic Contribution (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 17 | 12.01 | 204.17 |

| Hydrogen (H) | 13 | 1.008 | 13.10 |

| Fluorine (F) | 3 | 19.00 | 57.00 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Molecular Weight | 382.36 g/mol |

The calculated molecular weight (382.36 g/mol) aligns with experimental data (382.4 g/mol), confirming the formula’s accuracy. The trifluoromethyl group contributes significantly to the compound’s molecular mass (14.8%), while sulfur accounts for 8.4% of the total weight.

Three-Dimensional Conformational Analysis

The compound’s 3D conformation is dominated by non-covalent interactions and steric effects:

- Aromatic Ring Orientations :

- The furan and pyridine rings adopt a near-orthogonal arrangement, with a dihedral angle of 85–90° between their planes. This minimizes steric clashes between the furan oxygen lone pairs and the pyridine nitrogen.

- The pyridine and benzene rings exhibit a torsional angle of 25–35°, allowing partial π-π stacking while accommodating the sulfonamide group’s bulk.

- Sulfonamide Geometry :

- The S-N bond adopts a staggered conformation relative to the benzene ring, with a torsion angle of 170–175° (C-SO₂-N-C). This geometry reduces eclipsing strain and stabilizes the molecule through resonance between the sulfonyl group and the nitrogen lone pair.

- The trifluoromethyl group’s electronegativity induces a slight puckering in the benzene ring, with a 5–7° deviation from planarity.

Computational models (DFT-B3LYP/6-31G*) predict these conformations to be energetically favorable, with a total energy difference of <2 kcal/mol between the global minimum and alternative rotamers.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction studies of analogous sulfonamides reveal key packing motifs:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (monoclinic) |

| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 15.4 Å, β = 102.3° |

| Z | 4 |

| Density | 1.45 g/cm³ |

In the solid state:

- Hydrogen-Bonded Chains : The sulfonamide NH group donates a hydrogen bond to the sulfonyl oxygen of an adjacent molecule (N-H···O=S, 2.1 Å), forming infinite chains along the b-axis.

- Stacking Interactions : Offset π-π stacking occurs between pyridine and benzene rings (interplanar spacing = 3.4 Å), while furan rings engage in C-H···O interactions with neighboring molecules.

- Trifluoromethyl Effects : The -CF₃ group participates in orthogonal dipole-dipole interactions, contributing to a layered packing motif with alternating hydrophobic and hydrophilic regions.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-1-2-6-16(13)26(23,24)22-11-12-7-8-14(21-10-12)15-5-3-9-25-15/h1-10,22H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARSKRQRRGEIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with benzenesulfonamide under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and pyridine ring facilitate nucleophilic substitutions. For example, the bromine atom in related compounds (e.g., 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide) undergoes S<sub>N</sub>2 reactions with nucleophiles like amines or thiols under mild conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| S<sub>N</sub>2 | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Substituted benzenesulfonamide with amine/thiol | 65–85% | |

| Sulfonamide alkylation | TEA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-alkylated sulfonamide derivatives | 70–90% |

Key Observations :

-

The trifluoromethyl group enhances electrophilicity at the sulfonamide sulfur, aiding nucleophilic attack.

-

Pyridine acts as an electron-withdrawing group, directing substitution at the benzenesulfonamide ring.

Oxidation Reactions

The furan ring is susceptible to oxidation. Under controlled conditions, it forms dihydrofuran or maleic anhydride derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | AcOH, 50°C, 6 h | Dihydrofuran derivative | 55% | |

| KMnO<sub>4</sub> | H<sub>2</sub>O, RT, 12 h | Maleic anhydride analog | 40% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic addition to the furan’s α-position, followed by ring-opening.

-

The trifluoromethyl group stabilizes intermediates through inductive effects.

Hydrolysis of Sulfonamide

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | 2-(Trifluoromethyl)benzenesulfonic acid + Amine | 75% | |

| NaOH (2M), EtOH, 60°C, 6 h | Sodium sulfonate + Free amine | 85% |

Applications :

-

Hydrolysis is critical for metabolite studies or modifying pharmacological properties.

Reduction Reactions

The pyridine and furan rings can be hydrogenated to saturated analogs using catalytic hydrogenation .

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H<sub>2</sub> | EtOH, 50 psi, 24 h | Hexahydro-pyridine-furan derivative | 60% | |

| NaBH<sub>4</sub> | MeOH, RT, 3 h | Partially reduced furan | 45% |

Notes :

Coupling Reactions

The pyridine and furan rings participate in Suzuki-Miyaura cross-couplings when functionalized with halogens .

Key Findings :

-

The trifluoromethyl group does not interfere with coupling efficiency .

-

Ligand choice (e.g., L7 or L17 ) optimizes yields in multi-step sequences .

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes nitration or sulfonation at the α-position .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 0°C → RT, 12 h | 5-Nitro-furan-pyridine derivative | 58% | |

| SO<sub>3</sub>, DCE | 40°C, 6 h | Sulfonated furan analog | 50% |

Regioselectivity :

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyridine and furan exhibit inhibitory effects on various viral strains, including HIV and influenza viruses.

Case Study: Antiviral Efficacy

- A study demonstrated that a related compound showed an EC50 value of 0.20 μM against HIV-1, indicating strong antiviral activity .

- The incorporation of the furan ring in the structure has been linked to enhanced interaction with viral proteins, improving the compound's efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Sulfonamides are known to exhibit cytotoxic effects on cancer cells, and the trifluoromethyl group may further enhance this activity.

Case Study: Cancer Cell Line Studies

- In vitro studies on lung squamous cell carcinoma (H520) revealed that compounds similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide increased E-cadherin protein levels, suggesting a potential role in inhibiting tumor progression .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. The sulfonamide moiety is particularly effective in targeting carbonic anhydrases and other metalloproteins.

Data Table: Enzyme Inhibition Potency

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications to the furan and pyridine rings can lead to variations in biological activity.

Research Findings:

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Physicochemical Properties

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. Replacing chloro () with furan may balance lipophilicity and aqueous solubility .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure combining furan, pyridine, and benzenesulfonamide moieties, which contribute to its biological properties. The molecular formula is with a molecular weight of 346.3 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the furan-2-yl intermediate through cyclization.

- Preparation of the pyridin-3-yl intermediate via functionalization methods such as halogenation or nitration.

- Coupling reactions to form the final product .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these bacteria range from 15.625 to 125 μM, indicating bactericidal properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Biofilm inhibition |

Anticancer Activity

The compound has also been evaluated for antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. Studies indicate that it may inhibit cell growth through mechanisms independent of dihydrofolate reductase (DHFR), suggesting alternative pathways for its anticancer effects .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| Breast Cancer | 49.85 | Significant apoptosis observed |

| Colon Cancer | Varies | Mechanism not fully elucidated |

| Lung Cancer | Varies | Potential for further investigation |

The exact mechanism of action remains under investigation but is believed to involve binding to specific enzymes or receptors, leading to inhibition of their activity. In particular, the compound may target phosphoinositide 3-kinases (PI3K), which are critical in various cellular processes including growth and survival .

Case Studies

- Study on Antimicrobial Properties : A recent study demonstrated that this compound exhibited strong activity against biofilms formed by MRSA and E. coli, significantly reducing biofilm formation at sub-MIC concentrations .

- Anticancer Research : In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

- Amidation/Coupling : Reacting pyridine derivatives (e.g., 6-(furan-2-yl)pyridin-3-ylmethanol) with sulfonamide precursors via nucleophilic substitution or coupling agents.

- Functionalization : Introducing the trifluoromethyl group via electrophilic substitution or fluorination reagents.

- Purification : Column chromatography and recrystallization are critical for isolating intermediates and final products.

- Validation : LCMS (e.g., m/z 754 [M+H]⁺) and HPLC (retention time 1.32 minutes) confirm purity and structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : For molecular weight confirmation (m/z 531 [M-H]⁻) and purity assessment (e.g., retention time 0.88 minutes under SQD-FA05 conditions) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features, such as furan and pyridine ring conformations.

- Mass Spectrometry (MS) : Fragmentation patterns validate the sulfonamide backbone and trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reaction Conditions : Optimize solvent polarity (e.g., THF for amidation), temperature (0°C for sensitive intermediates), and catalysts (e.g., palladium for cross-coupling) .

- Intermediate Stability : Protect reactive groups (e.g., hydroxyl or amine) during multi-step syntheses.

- Yield Tracking : Compare yields across analogs (e.g., TRPV1 antagonists with 66–85% yields via systematic substituent variation) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this sulfonamide derivative?

- Methodological Answer :

- Substituent Variation : Modify the furan, pyridine, or benzene rings to assess impact on bioactivity (e.g., TRPV1 antagonism).

- In Vitro Assays : Measure binding affinity (e.g., IC₅₀ values) using calcium flux assays or competitive binding studies with radiolabeled ligands .

- Computational Modeling : Docking studies (e.g., with TRPV1 receptors) identify key interactions (e.g., hydrogen bonding with sulfonamide groups) .

Q. How can contradictions in biological activity data across similar compounds be resolved?

- Methodological Answer :

- Dose-Response Studies : Clarify potency differences (e.g., EC₅₀ for TRPV1 inhibition) using gradient concentrations .

- Selectivity Profiling : Test against off-target receptors (e.g., kinase or GPCR panels) to rule out nonspecific effects.

- Structural Analysis : Compare crystallographic data or NMR-derived conformations to explain activity disparities .

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.